GIP (human)

Description

BenchChem offers high-quality GIP (human) suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about GIP (human) including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

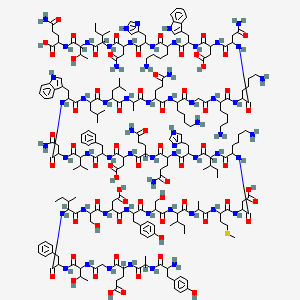

5-amino-2-[[2-[[2-[[4-amino-2-[[2-[[6-amino-2-[[2-[[2-[[4-amino-2-[[6-amino-2-[[6-amino-2-[[2-[[6-amino-2-[[5-amino-2-[2-[[2-[[2-[[2-[[4-amino-2-[[2-[[2-[[2-[[5-amino-2-[[5-amino-2-[[2-[[2-[[6-amino-2-[[2-[[2-[2-[[2-[[2-[[2-[[2-[[2-[[2-[[2-[[2-[[2-[[2-[2-[[2-amino-3-(4-hydroxyphenyl)propanoyl]amino]propanoylamino]-4-carboxybutanoyl]amino]acetyl]amino]-3-hydroxybutanoyl]amino]-3-phenylpropanoyl]amino]-3-methylpentanoyl]amino]-3-hydroxypropanoyl]amino]-3-carboxypropanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-3-hydroxypropanoyl]amino]-3-methylpentanoyl]amino]propanoylamino]-4-methylsulfanylbutanoyl]amino]-3-carboxypropanoyl]amino]hexanoyl]amino]-3-methylpentanoyl]amino]-3-(1H-imidazol-4-yl)propanoyl]amino]-5-oxopentanoyl]amino]-5-oxopentanoyl]amino]-3-carboxypropanoyl]amino]-3-phenylpropanoyl]amino]-3-methylbutanoyl]amino]-4-oxobutanoyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]-4-methylpentanoyl]amino]-4-methylpentanoyl]amino]propanoylamino]-5-oxopentanoyl]amino]hexanoyl]amino]acetyl]amino]hexanoyl]amino]hexanoyl]amino]-4-oxobutanoyl]amino]-3-carboxypropanoyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]hexanoyl]amino]-3-(1H-imidazol-4-yl)propanoyl]amino]-4-oxobutanoyl]amino]-3-methylpentanoyl]amino]-3-hydroxybutanoyl]amino]-5-oxopentanoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C226H338N60O66S/c1-21-113(11)181(285-218(343)165(107-288)278-203(328)150(88-125-60-64-131(292)65-61-125)264-212(337)163(99-179(310)311)274-217(342)164(106-287)279-222(347)183(115(13)23-3)283-215(340)152(87-123-47-29-26-30-48-123)275-224(349)185(120(18)289)280-174(301)105-245-192(317)142(70-75-175(302)303)252-187(312)117(15)248-190(315)134(232)85-124-58-62-130(291)63-59-124)220(345)250-119(17)189(314)254-146(76-82-353-20)199(324)272-160(96-176(304)305)210(335)258-141(57-39-44-81-231)200(325)282-182(114(12)22-2)221(346)276-156(92-129-103-241-109-247-129)206(331)260-144(67-72-167(234)294)197(322)259-145(68-73-168(235)295)198(323)271-161(97-177(306)307)211(336)265-151(86-122-45-27-25-28-46-122)214(339)281-180(112(9)10)219(344)277-158(94-171(238)298)209(334)266-154(90-127-101-243-136-52-34-32-50-133(127)136)205(330)263-149(84-111(7)8)202(327)262-148(83-110(5)6)201(326)249-118(16)188(313)253-143(66-71-166(233)293)196(321)255-137(53-35-40-77-227)191(316)244-104-173(300)251-138(54-36-41-78-228)193(318)256-139(55-37-42-79-229)195(320)269-157(93-170(237)297)208(333)273-162(98-178(308)309)213(338)267-153(89-126-100-242-135-51-33-31-49-132(126)135)204(329)257-140(56-38-43-80-230)194(319)268-155(91-128-102-240-108-246-128)207(332)270-159(95-172(239)299)216(341)284-184(116(14)24-4)223(348)286-186(121(19)290)225(350)261-147(226(351)352)69-74-169(236)296/h25-34,45-52,58-65,100-103,108-121,134,137-165,180-186,242-243,287-292H,21-24,35-44,53-57,66-99,104-107,227-232H2,1-20H3,(H2,233,293)(H2,234,294)(H2,235,295)(H2,236,296)(H2,237,297)(H2,238,298)(H2,239,299)(H,240,246)(H,241,247)(H,244,316)(H,245,317)(H,248,315)(H,249,326)(H,250,345)(H,251,300)(H,252,312)(H,253,313)(H,254,314)(H,255,321)(H,256,318)(H,257,329)(H,258,335)(H,259,322)(H,260,331)(H,261,350)(H,262,327)(H,263,330)(H,264,337)(H,265,336)(H,266,334)(H,267,338)(H,268,319)(H,269,320)(H,270,332)(H,271,323)(H,272,324)(H,273,333)(H,274,342)(H,275,349)(H,276,346)(H,277,344)(H,278,328)(H,279,347)(H,280,301)(H,281,339)(H,282,325)(H,283,340)(H,284,341)(H,285,343)(H,286,348)(H,302,303)(H,304,305)(H,306,307)(H,308,309)(H,310,311)(H,351,352) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MGXWVYUBJRZYPE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)C(C(=O)NC(CC1=CNC=N1)C(=O)NC(CCC(=O)N)C(=O)NC(CCC(=O)N)C(=O)NC(CC(=O)O)C(=O)NC(CC2=CC=CC=C2)C(=O)NC(C(C)C)C(=O)NC(CC(=O)N)C(=O)NC(CC3=CNC4=CC=CC=C43)C(=O)NC(CC(C)C)C(=O)NC(CC(C)C)C(=O)NC(C)C(=O)NC(CCC(=O)N)C(=O)NC(CCCCN)C(=O)NCC(=O)NC(CCCCN)C(=O)NC(CCCCN)C(=O)NC(CC(=O)N)C(=O)NC(CC(=O)O)C(=O)NC(CC5=CNC6=CC=CC=C65)C(=O)NC(CCCCN)C(=O)NC(CC7=CNC=N7)C(=O)NC(CC(=O)N)C(=O)NC(C(C)CC)C(=O)NC(C(C)O)C(=O)NC(CCC(=O)N)C(=O)O)NC(=O)C(CCCCN)NC(=O)C(CC(=O)O)NC(=O)C(CCSC)NC(=O)C(C)NC(=O)C(C(C)CC)NC(=O)C(CO)NC(=O)C(CC8=CC=C(C=C8)O)NC(=O)C(CC(=O)O)NC(=O)C(CO)NC(=O)C(C(C)CC)NC(=O)C(CC9=CC=CC=C9)NC(=O)C(C(C)O)NC(=O)CNC(=O)C(CCC(=O)O)NC(=O)C(C)NC(=O)C(CC1=CC=C(C=C1)O)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C226H338N60O66S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

4984 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the primary functions of Glucose-Dependent Insulinotropic Polypeptide (GIP), an incretin hormone pivotal to metabolic regulation. This document synthesizes key research findings, detailing the molecular mechanisms, physiological effects, and methodologies used to elucidate the multifaceted role of GIP.

Executive Summary

Glucose-Dependent Insulinotropic Polypeptide (GIP), originally named gastric inhibitory polypeptide, is a 42-amino acid hormone secreted by enteroendocrine K cells in the upper small intestine in response to nutrient ingestion, particularly glucose and fat.[1][2] While it exhibits a weak inhibitory effect on gastric acid secretion, its principal role is to function as an incretin, a class of hormones that potentiate glucose-stimulated insulin secretion.[3] GIP is responsible for a significant portion of the postprandial insulin response, highlighting its critical role in maintaining glucose homeostasis.[2] Beyond its primary insulinotropic function, GIP exerts pleiotropic effects on various tissues, including the pancreas, adipose tissue, bone, and the central nervous system, influencing nutrient deposition, energy storage, and bone metabolism.[2]

Primary Function: Potentiation of Glucose-Dependent Insulin Secretion

The defining function of GIP is its ability to enhance the secretion of insulin from pancreatic β-cells in a glucose-dependent manner. This means that GIP's insulinotropic effect is most pronounced when blood glucose levels are elevated, such as after a meal, which minimizes the risk of hypoglycemia. It is estimated that GIP, along with the other major incretin hormone, glucagon-like peptide-1 (GLP-1), accounts for 60% to 80% of the postprandial insulin response.

The Incretin Effect

The "incretin effect" describes the physiological phenomenon where an oral glucose load elicits a much greater insulin response compared to an intravenous glucose infusion that results in the same blood glucose concentration. GIP is a primary mediator of this effect. Upon ingestion of food, GIP is released from K cells and travels through the bloodstream to the pancreatic islets, where it binds to its specific G protein-coupled receptor (GIPR) on the surface of β-cells.

Molecular Mechanism of Action in Pancreatic β-Cells

The binding of GIP to its receptor on pancreatic β-cells initiates a cascade of intracellular signaling events that augment insulin secretion. The GIP receptor is a class B G protein-coupled receptor.

GIP Receptor Signaling Pathway

The primary signaling pathway activated by GIP in β-cells involves the activation of adenylyl cyclase and the subsequent increase in intracellular cyclic adenosine monophosphate (cAMP).

The rise in cAMP activates two main downstream effectors: Protein Kinase A (PKA) and Exchange protein directly activated by cAMP 2 (Epac2). Both PKA and Epac2 play a role in mobilizing and promoting the exocytosis of insulin-containing granules, leading to increased insulin secretion.

Extrapancreatic Functions of GIP

Beyond its primary role in insulin secretion, GIP exerts significant effects on other tissues, contributing to its overall role in nutrient homeostasis.

Regulation of Glucagon Secretion

GIP's effect on glucagon secretion from pancreatic α-cells is complex and glucose-dependent. In healthy individuals, GIP stimulates glucagon secretion during fasting and hypoglycemic conditions. However, during hyperglycemia, this glucagonotropic effect is diminished. In individuals with type 2 diabetes, GIP may inappropriately stimulate glucagon secretion even at high glucose levels, potentially contributing to hyperglycemia.

Adipose Tissue Metabolism

GIP plays a role in lipid metabolism and fat deposition. GIP receptors are expressed in adipose tissue, and GIP has been shown to enhance the uptake of fatty acids and promote their storage in adipocytes. It achieves this in part by stimulating lipoprotein lipase activity, an enzyme that breaks down triglycerides in the bloodstream.

Bone Metabolism

GIP has emerged as a regulator of bone remodeling. It has been shown to increase bone formation by stimulating osteoblast proliferation and to decrease bone resorption by inhibiting osteoclast activity.

Central Nervous System Effects

GIP receptors are also present in the central nervous system. Studies suggest that GIP can influence hippocampal memory formation and play a role in the regulation of appetite and satiety.

Quantitative Data Summary

| Parameter | Value | Reference(s) |

| Contribution to Incretin Effect | 60-80% of postprandial insulin response | |

| Half-life in Circulation | Approximately 5-7 minutes | |

| Primary Metabolizing Enzyme | Dipeptidyl peptidase-4 (DPP-4) | |

| Effect on Glucagon (Healthy) | Stimulates secretion at low glucose | |

| Effect on Glucagon (T2DM) | May stimulate secretion at high glucose |

Key Experimental Protocols

The understanding of GIP's function has been built upon a variety of experimental methodologies.

Oral Glucose Tolerance Test (OGTT)

-

Objective: To assess the body's ability to handle an oral glucose load and to demonstrate the incretin effect.

-

Methodology: After an overnight fast, a subject ingests a standardized glucose solution (e.g., 75g). Blood samples are collected at baseline and at regular intervals (e.g., 30, 60, 90, 120 minutes) to measure plasma glucose, insulin, and GIP concentrations. The insulin response is compared to that of an isoglycemic intravenous glucose infusion.

GIP Infusion Studies

-

Objective: To directly assess the physiological effects of GIP on insulin and glucagon secretion.

-

Methodology: GIP is infused intravenously into subjects, often under euglycemic or hyperglycemic clamp conditions. A glucose clamp technique is used to maintain a constant blood glucose level. Blood samples are collected to measure hormone and metabolite concentrations.

Studies in GIP Receptor Knockout (GIPR-/-) Mice

-

Objective: To determine the physiological roles of GIP by observing the phenotype of mice lacking the GIP receptor.

-

Methodology: GIPR-/- mice are generated using gene targeting techniques. These mice are then subjected to various metabolic challenges, such as OGTTs, high-fat diets, and assessments of bone density, to compare their responses to wild-type control mice.

Therapeutic Implications

The profound effect of GIP on insulin secretion and metabolism has made it a key target for the development of new therapies for type 2 diabetes and obesity. Dual GIP/GLP-1 receptor agonists have shown significant promise, providing beneficial metabolic effects. These co-agonists leverage the synergistic actions of both incretin hormones to improve glycemic control and promote weight loss.

Conclusion

References

human GIP protein sequence and isoforms

An In-depth Technical Guide on Human Glucose-Dependent Insulinotropic Polypeptide (GIP): Protein Sequence, Isoforms, and Analysis

Introduction

Glucose-dependent insulinotropic polypeptide (GIP), also known as gastric inhibitory polypeptide, is a crucial incretin hormone involved in the regulation of glucose homeostasis.[1] Synthesized and secreted by enteroendocrine K-cells in the duodenum and jejunum in response to nutrient ingestion, its primary physiological role is to potentiate glucose-dependent insulin secretion from pancreatic β-cells.[2][3][4] Beyond its insulinotropic effects, GIP is implicated in various metabolic processes, including fat accumulation, bone remodeling, and appetite regulation.[2] This document provides a comprehensive technical overview of the human GIP protein, its precursor, known isoforms generated through post-translational processing, the signaling pathways it governs, and the experimental methodologies employed for its characterization.

The Human GIP Gene and Protein Precursor

The human GIP gene is located on chromosome 17q21.32. It encodes a 153-amino acid preproprotein, which undergoes post-translational processing to yield the mature, biologically active hormone. The unprocessed precursor contains a signal peptide and the GIP sequence, along with other peptide fragments whose functions are less well-characterized.

GIP Protein Sequence

The full amino acid sequence of the human GIP precursor (pro-GIP) is as follows: MVATKTFALLLLSLFLAVGLGEKKEGHFSALPSLPVGSHAKVSSPQPRGPRYAEGTFISDYSIAMDKIHQQDFVNWLLAQKGKKNDWKHNITQREARALELASQANRKEEEAVEPQSSPAKNPSDEDLLRDLLIQELLACLLDQTNLCRLRSR

GIP Protein Isoforms and Variants

The term "isoform" for GIP primarily refers to distinct, biologically relevant peptides derived from the single pro-GIP precursor through specific proteolytic cleavage and subsequent degradation. These are not products of alternative splicing of the GIP gene itself. The key forms are the fully active GIP(1-42), a truncated active GIP(1-30), and an inactive, degraded GIP(3-42).

Proteolytic Processing of pro-GIP

The generation of active GIP is a multi-step process involving proprotein convertases.

-

GIP(1-42): The primary active form of GIP is a 42-amino acid peptide. It is generated by the cleavage of pro-GIP by proprotein convertase subtilisin/kexin type 1 (PC1/3) in gut K-cells.

-

GIP(1-30): A subset of K-cells also expresses proprotein convertase 2 (PC2). PC2 can cleave pro-GIP at a different site to produce a C-terminally truncated, 30-amino acid amidated peptide, GIP(1-30). This isoform is also biologically active and demonstrates comparable potency to GIP(1-42) in stimulating somatostatin release.

-

GIP(3-42): In circulation, active GIP(1-42) is rapidly metabolized and inactivated by the enzyme dipeptidyl peptidase-4 (DPP-4). DPP-4 cleaves the first two N-terminal amino acids (Tyrosine and Alanine), resulting in the inactive GIP(3-42) fragment, which may act as a weak antagonist at the GIP receptor.

The diagram below illustrates the processing of the GIP proprotein.

Quantitative Data Summary

The table below summarizes the key quantitative characteristics of the human GIP precursor and its major processed forms.

| Protein Form | Amino Acid Length | Molecular Weight (Da) | Origin | Biological Activity |

| pro-GIP | 153 | 17,108 | GIP Gene Translation | Inactive Precursor |

| GIP(1-42) | 42 | ~4984 | PC1/3 Cleavage | Active (Insulinotropic) |

| GIP(1-30) | 30 | ~3485 | PC2 Cleavage | Active |

| GIP(3-42) | 40 | ~4741 | DPP-4 Degradation | Inactive / Weak Antagonist |

Note: Molecular weights for processed forms are approximate and can vary slightly based on post-translational modifications.

GIP Signaling Pathway

GIP exerts its physiological effects by binding to its specific receptor, the GIP receptor (GIPR), which is a class II G protein-coupled receptor (GPCR). GIPR is highly expressed on pancreatic β-cells and is also found in adipose tissue, bone, and the central nervous system.

The canonical signaling pathway in pancreatic β-cells proceeds as follows:

-

Receptor Binding: GIP binds to GIPR on the β-cell surface.

-

G-Protein Activation: The GIP-GIPR complex activates the associated Gs alpha subunit (Gαs).

-

Adenylate Cyclase Activation: Gαs stimulates adenylate cyclase, which catalyzes the conversion of ATP to cyclic adenosine monophosphate (cAMP).

-

PKA and Epac Activation: The rise in intracellular cAMP activates two primary downstream effectors: Protein Kinase A (PKA) and Exchange protein directly activated by cAMP (Epac).

-

Insulin Exocytosis: Activation of PKA and Epac leads to a cascade of phosphorylation events and an increase in intracellular calcium (Ca2+) concentrations, ultimately resulting in the exocytosis of insulin-containing granules.

Other signaling cascades, including pathways involving phospholipase C (PLC) and protein kinase B (PKB/Akt), have also been described, contributing to GIP's roles in cell proliferation and anti-apoptosis.

Experimental Protocols for GIP Analysis

The identification and quantification of GIP and its isoforms require specific and sensitive methodologies. Key experimental approaches include immunoassays for quantification and mass spectrometry for detailed characterization.

Quantification by Enzyme-Linked Immunosorbent Assay (ELISA)

ELISA is the standard method for measuring GIP concentrations in plasma or other biological fluids.

-

Principle: A sandwich ELISA format is typically used. A capture antibody specific to one region of GIP is coated onto a microplate. The sample is added, and GIP binds to the antibody. A second detection antibody, specific to a different GIP epitope and conjugated to an enzyme (e.g., HRP), is then added. Finally, a substrate is introduced, which is converted by the enzyme into a measurable colorimetric or chemiluminescent signal. The signal intensity is proportional to the amount of GIP in the sample.

-

Methodology for Isoform Specificity:

-

Total GIP: Assays using antibodies targeting the C-terminal region of the peptide can measure total GIP (both GIP(1-42) and GIP(3-42)).

-

Active GIP: To specifically quantify the biologically active form, assays employ an N-terminal-specific antibody that recognizes GIP(1-42) but not the DPP-4-cleaved GIP(3-42).

-

-

Protocol Outline:

-

Plate Coating: Coat 96-well plate with capture anti-GIP antibody. Incubate and wash.

-

Blocking: Block non-specific binding sites with a blocking buffer (e.g., BSA).

-

Sample Incubation: Add standards and unknown plasma samples to the wells. Incubate to allow GIP to bind.

-

Washing: Wash plates to remove unbound material.

-

Detection Antibody: Add enzyme-conjugated detection anti-GIP antibody. Incubate.

-

Washing: Repeat wash step.

-

Substrate Addition: Add substrate (e.g., TMB). Incubate for color development.

-

Reaction Stop: Stop the reaction with a stop solution (e.g., H₂SO₄).

-

Measurement: Read absorbance at the appropriate wavelength using a plate reader.

-

Quantification: Calculate GIP concentration based on the standard curve.

-

Isoform Identification by Mass Spectrometry (MS)

Mass spectrometry is a powerful tool for the unambiguous identification and characterization of protein isoforms, as it can precisely measure mass-to-charge ratios.

-

Principle: MS-based proteomics can be performed using two main strategies:

-

Bottom-Up Proteomics: Proteins are first enzymatically digested (e.g., with trypsin) into smaller peptides. These peptides are then separated (e.g., by liquid chromatography) and analyzed by MS. Isoforms are identified if unique peptides corresponding to a specific isoform sequence are detected. However, this approach can be challenging if isoform-specific peptides are difficult to detect.

-

Top-Down Proteomics: Intact proteins are introduced directly into the mass spectrometer without prior digestion. This method provides a more complete view of the isoforms present, as it measures the mass of the entire protein, including any modifications. This approach is highly effective for distinguishing isoforms that differ by small mass changes, such as GIP(1-42) and GIP(1-30).

-

-

General Experimental Workflow:

References

GIP Receptor (GIPR) Gene Expression Profile: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Glucose-dependent Insulinotropic Polypeptide (GIP) receptor (GIPR) is a class B G-protein coupled receptor that plays a pivotal role in metabolic homeostasis. Primarily known for its incretin effect—augmenting glucose-stimulated insulin secretion from pancreatic β-cells—the GIPR is also expressed in a variety of extra-pancreatic tissues, including adipose tissue, bone, and the central nervous system, suggesting a broader physiological significance.[1][2] Understanding the precise expression profile of the GIPR gene is crucial for elucidating its multifaceted roles in health and disease and for the development of targeted therapeutics for metabolic disorders such as type 2 diabetes and obesity. This technical guide provides a comprehensive overview of the GIPR gene expression profile, detailed experimental protocols for its analysis, and a summary of its signaling pathways.

GIPR Gene Expression Profile

The expression of the GIPR gene has been documented across a range of human and murine tissues, with varying levels of abundance. The following tables summarize the quantitative expression data for GIPR mRNA and protein in different tissues.

Quantitative GIPR mRNA Expression in Human Tissues

| Tissue | Expression Level (Normalized TPM) | Key Cell Types | Reference |

| Pancreas | High | Islet β-cells, α-cells, δ-cells | [3][4] |

| Adipose Tissue (Subcutaneous) | Medium | Pericytes, Mesothelial cells, Adipocytes | [5] |

| Adipose Tissue (Visceral) | Medium-High | Pericytes, Mesothelial cells | |

| Brain | Medium | Hypothalamus, Cortex, Hippocampus | |

| Stomach | Medium | - | |

| Small Intestine | Medium | - | |

| Bone | Low | Osteoblasts, Osteoclasts | |

| Heart | Low | - | |

| Kidney | Low | - | |

| Lung | Low | - | |

| Liver | Very Low | - |

TPM (Transcripts Per Million) values are estimations based on data from sources like the Human Protein Atlas and may vary between studies.

Quantitative GIPR Protein Expression in Human Tissues

| Tissue | Expression Level | Key Cell Types | Reference |

| Pancreas | High | Islet cells | |

| Brain | Medium | Neurons | |

| Adipose Tissue | Low to Medium | - | |

| Stomach | Low | - | |

| Small Intestine | Low | - |

Protein expression levels are qualitatively assessed based on immunohistochemistry data from the Human Protein Atlas.

GIPR mRNA Expression in Mouse Tissues (Relative Quantification)

| Tissue | Relative Expression Level | Key Cell Types | Reference |

| Pancreatic Islets | High | β-cells, α-cells | |

| Brain | Medium | Hypothalamus, Cortex, Hippocampus | |

| Adipose Tissue (White) | Medium | Pericytes | |

| Adipose Tissue (Brown) | Low | - | |

| Stomach | Medium | - | |

| Small Intestine | Medium | - |

Expression levels are relative and based on qPCR and in situ hybridization data from various studies.

GIPR Signaling Pathway

The GIPR is a canonical Gs-alpha coupled receptor. Upon binding of its ligand, GIP, the receptor undergoes a conformational change that activates the associated heterotrimeric G-protein. The Gαs subunit then activates adenylyl cyclase, leading to the production of cyclic AMP (cAMP). Subsequently, cAMP activates Protein Kinase A (PKA), which phosphorylates various downstream targets, including the transcription factor CREB (cAMP response element-binding protein), leading to changes in gene expression and cellular function. Emerging evidence also suggests potential coupling to other signaling pathways, such as the PI3K-Akt and MAPK/ERK pathways, in certain cell types.

Caption: GIPR Signaling Pathway.

Experimental Protocols

Accurate and reproducible quantification of GIPR gene and protein expression is fundamental for research in this field. Below are detailed protocols for common experimental techniques.

Quantitative Real-Time PCR (qPCR) for GIPR mRNA Expression

This protocol outlines the steps for quantifying GIPR mRNA levels in tissue or cell samples.

1. RNA Extraction:

-

Homogenize ~20-30 mg of tissue or 1-5 million cells in a suitable lysis buffer (e.g., TRIzol).

-

Extract total RNA according to the manufacturer's protocol.

-

Assess RNA quality and quantity using a spectrophotometer (e.g., NanoDrop) and by agarose gel electrophoresis to check for integrity.

2. cDNA Synthesis:

-

Reverse transcribe 1-2 µg of total RNA into cDNA using a reverse transcription kit with oligo(dT) and random hexamer primers.

-

Follow the manufacturer's instructions for reaction setup and thermal cycling conditions.

3. qPCR Reaction:

-

Prepare a qPCR master mix containing SYBR Green or a TaqMan probe-based assay, forward and reverse primers for GIPR, and cDNA template.

-

Human GIPR Primers (Example):

-

Forward: 5'-TGGCATTCTCCTGTCCAAGCTG-3'

-

Reverse: 5'-GTTCCTCTGTCACGGGAGCAAA-3'

-

-

Mouse GIPR Primers (Example):

-

Forward: 5'-CTCATCTTCATCCGCATCCT-3'

-

Reverse: 5'-GGAAACCCTGGAAGGAACTT-3'

-

-

Use a validated housekeeping gene (e.g., GAPDH, ACTB) for normalization.

-

Perform the qPCR reaction using a real-time PCR system with a standard thermal cycling protocol (e.g., initial denaturation at 95°C for 10 min, followed by 40 cycles of 95°C for 15s and 60°C for 1 min).

-

Analyze the data using the ΔΔCt method to determine the relative fold change in GIPR expression.

Caption: qPCR Workflow for GIPR mRNA.

Immunohistochemistry (IHC) for GIPR Protein Localization

This protocol describes the localization of GIPR protein in paraffin-embedded tissue sections.

1. Tissue Preparation:

-

Fix fresh tissue in 10% neutral buffered formalin for 24 hours.

-

Dehydrate the tissue through a graded series of ethanol, clear with xylene, and embed in paraffin wax.

-

Cut 4-5 µm thick sections and mount on positively charged slides.

2. Deparaffinization and Rehydration:

-

Deparaffinize sections in xylene and rehydrate through a graded series of ethanol to water.

3. Antigen Retrieval:

-

Perform heat-induced epitope retrieval by immersing slides in a retrieval solution (e.g., citrate buffer, pH 6.0) and heating in a pressure cooker or water bath.

4. Staining:

-

Block endogenous peroxidase activity with 3% hydrogen peroxide.

-

Block non-specific antibody binding with a blocking serum (e.g., normal goat serum).

-

Incubate with a validated primary antibody against GIPR.

-

Example Human GIPR Antibody: Mouse Anti-Human GIPR Monoclonal Antibody (Clone # 591853) at 15 µg/mL.

-

Example Mouse GIPR Antibody: Rabbit Polyclonal GIPR Antibody at a 1:200 dilution.

-

-

Incubate overnight at 4°C in a humidified chamber.

-

Wash and incubate with a biotinylated secondary antibody.

-

Wash and incubate with an avidin-biotin-peroxidase complex (ABC reagent).

-

Develop the signal with a chromogen such as diaminobenzidine (DAB).

5. Counterstaining and Mounting:

-

Counterstain with hematoxylin to visualize nuclei.

-

Dehydrate, clear, and mount with a permanent mounting medium.

-

Visualize under a light microscope.

In Situ Hybridization (ISH) for GIPR mRNA Localization

This protocol allows for the visualization of GIPR mRNA within the cellular context of a tissue.

1. Probe Preparation:

-

Synthesize a digoxigenin (DIG)-labeled antisense RNA probe complementary to the GIPR mRNA sequence. A corresponding sense probe should be used as a negative control.

2. Tissue Preparation:

-

Prepare fresh frozen or paraffin-embedded tissue sections as for IHC.

3. Hybridization:

-

Permeabilize the tissue sections with proteinase K.

-

Prehybridize the sections in hybridization buffer.

-

Hybridize with the DIG-labeled GIPR probe overnight at an optimized temperature (e.g., 65°C).

4. Post-Hybridization Washes:

-

Perform stringent washes in SSC buffer to remove non-specifically bound probe.

5. Detection:

-

Block non-specific binding sites.

-

Incubate with an anti-DIG antibody conjugated to alkaline phosphatase (AP).

-

Wash and develop the signal using a chromogenic substrate for AP, such as NBT/BCIP, which produces a purple precipitate.

6. Counterstaining and Mounting:

-

Counterstain with a nuclear fast red or other suitable counterstain.

-

Dehydrate, clear, and mount.

-

Visualize under a light microscope.

Conclusion

The GIP receptor exhibits a widespread but distinct expression pattern, with high levels in the pancreas and notable presence in adipose tissue, the central nervous system, and bone. This distribution underscores its diverse physiological roles beyond glucose homeostasis. The provided protocols offer a robust framework for researchers to accurately investigate GIPR expression, contributing to a deeper understanding of its function and its potential as a therapeutic target. The careful selection of validated reagents and adherence to optimized protocols are paramount for generating reliable and reproducible data in the study of this important metabolic receptor.

References

- 1. glucagon.com [glucagon.com]

- 2. genecards.org [genecards.org]

- 3. GLP1R and GIPR expression and signaling in pancreatic alpha cells, beta cells and delta cells. — Radcliffe Department of Medicine [rdm.ox.ac.uk]

- 4. GIPR protein expression summary - The Human Protein Atlas [proteinatlas.org]

- 5. GIPR Is Predominantly Localized to Nonadipocyte Cell Types Within White Adipose Tissue - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to the Tissue-Specific Expression of the Gastric Inhibitory Polypeptide (GIP) Receptor

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Gastric Inhibitory Polypeptide (GIP) receptor (GIPR) is a class B G-protein coupled receptor (GPCR) that plays a pivotal role in metabolic regulation.[1][2] As one of the two primary incretin hormones, GIP is released from enteroendocrine K-cells in the small intestine following nutrient ingestion.[3][4] Its principal function is to potentiate glucose-dependent insulin secretion from pancreatic β-cells.[5] Beyond its critical role in glycemic control, the GIPR is expressed in a wide array of extra-pancreatic tissues, including adipose tissue, bone, and the central nervous system, suggesting a broader physiological significance. Understanding the precise tissue-specific expression and cellular localization of GIPR is paramount for elucidating the full spectrum of GIP's biological actions and for the development of targeted therapeutics for metabolic diseases such as type 2 diabetes and obesity. This guide provides a comprehensive overview of GIPR expression, the experimental methodologies used for its detection, and its primary signaling pathways.

GIP Receptor (GIPR) Expression Profile

The expression of GIPR has been documented across a diverse range of tissues in both humans and rodents. While the pancreatic islets and adipose tissue are well-established sites of high expression, significant levels are also found in bone, the gastrointestinal tract, and various regions of the brain. The distribution underscores the pleiotropic effects of GIP signaling, from regulating energy storage and bone metabolism to influencing appetite and neuronal function.

Quantitative and Qualitative GIPR Expression Data

The following tables summarize the relative mRNA and protein expression levels of the GIP receptor in various tissues, compiled from multiple studies. Expression levels are categorized as High, Medium, Low, or Not Detected based on available data.

Table 1: GIPR Expression in Human Tissues

| Tissue/Cell Type | mRNA Expression Level | Protein Expression Level | References |

| Pancreas | |||

| Pancreatic Islets | High | High | |

| - β-cells | High | High | |

| - α-cells | Medium-High | Detected | |

| - δ-cells | Low-Medium | Detected | |

| Adipose Tissue | |||

| Subcutaneous (SAT) | Medium | Detected | |

| Visceral (VAT) | Medium | Detected | |

| - Adipocytes | Detected | Not the major GIPR+ cell type | |

| - Stromal-Vascular Fraction | Detected | Detected | |

| - Pericytes | High (predominant cell type) | Detected | |

| - Mesothelial Cells | High (predominant cell type) | Detected | |

| Gastrointestinal Tract | |||

| Stomach | Medium | Detected | |

| Small Intestine | Medium | Detected | |

| Central Nervous System | |||

| Brain (various regions) | Medium | Detected | |

| - Hypothalamus | Detected | Detected | |

| - Cerebral Cortex | Detected | Detected | |

| Bone | |||

| Bone Tissue | Detected | Detected | |

| - Osteoblasts | Detected | Detected | |

| - Osteoclasts | Detected | Detected | |

| Other Tissues | |||

| Heart | Low | Detected | |

| Lung | Low | Detected | |

| Kidney | Low | Detected | |

| Adrenal Cortex | Detected | Detected | |

| Pituitary | Detected | Detected | |

| Thyroid | Detected | Detected | |

| Spleen | Detected | Detected | |

| Endothelial Cells | Detected | Detected |

Table 2: GIPR Expression in Rodent Tissues (Mouse/Rat)

| Tissue/Cell Type | mRNA Expression Level | Protein Expression Level | References |

| Pancreas | |||

| Pancreatic Islets | High | High | |

| Adipose Tissue | |||

| White Adipose Tissue (WAT) | Medium | Not the major GIPR+ cell type | |

| Brown Adipose Tissue (BAT) | Medium | Detected | |

| Gastrointestinal Tract | |||

| Stomach | Detected | Detected | |

| Duodenum/Jejunum | Detected | Detected | |

| Central Nervous System | |||

| Brain (Whole) | Low-Medium | Detected | |

| Bone | |||

| Bone Marrow Stromal Cells | Detected (decreases with age) | Detected |

Experimental Protocols

Accurate assessment of GIPR expression requires robust and validated methodologies. Quantitative Real-Time PCR (qPCR) and Immunohistochemistry (IHC) are the most common techniques employed.

Quantitative Real-Time PCR (qPCR) for GIPR mRNA Expression

This protocol provides a generalized workflow for quantifying GIPR mRNA from tissue or cell samples.

-

RNA Isolation :

-

Homogenize 50-100 mg of tissue or 1-10 million cells in 1 mL of a phenol-guanidine isothiocyanate-based reagent (e.g., Trizol).

-

Add 0.2 mL of chloroform, shake vigorously for 15 seconds, and incubate at room temperature for 3 minutes.

-

Centrifuge at 12,000 x g for 15 minutes at 4°C to separate the phases.

-

Transfer the upper aqueous phase containing RNA to a new tube.

-

Precipitate the RNA by adding 0.5 mL of isopropyl alcohol, incubating for 10 minutes, and centrifuging at 12,000 x g for 10 minutes at 4°C.

-

Wash the RNA pellet with 1 mL of 75% ethanol, and re-pellet by centrifugation.

-

Air-dry the pellet and resuspend in RNase-free water. Assess RNA quality and quantity via spectrophotometry.

-

-

cDNA Synthesis (Reverse Transcription) :

-

Synthesize first-strand cDNA from 1-2 µg of total RNA using a reverse transcription kit (e.g., SuperScript III) with oligo(dT) or random hexamer primers, following the manufacturer's protocol.

-

The typical reaction involves incubating the RNA and primers, followed by the addition of reverse transcriptase and dNTPs and incubation at 42-50°C for 50-60 minutes.

-

Inactivate the enzyme by heating at 70°C for 15 minutes. The resulting cDNA can be stored at -20°C.

-

-

qPCR Reaction :

-

Prepare a reaction mix containing a qPCR master mix (e.g., SYBR Green or TaqMan), forward and reverse primers for GIPR, and the synthesized cDNA template.

-

Example Human GIPR Primers (SYBR Green):

-

Forward: 5′-GGACTATGCTGCACCCAATG-3′

-

Reverse: 5′-CAAAGTCCCCATTGGCCATC-3′

-

-

Perform the reaction in a qPCR thermal cycler. A typical program includes an initial denaturation step (e.g., 95°C for 10 min), followed by 40 cycles of denaturation (95°C for 15 sec) and annealing/extension (60°C for 60 sec).

-

Gene expression is quantified by normalizing the mean threshold cycle (Ct) of GIPR to the average Ct of one or more stable housekeeping genes (e.g., GAPDH, ACTB, POLR2A).

-

Immunohistochemistry (IHC) for GIPR Protein Localization

This protocol outlines the key steps for visualizing GIPR protein in formalin-fixed, paraffin-embedded (FFPE) tissue sections.

-

Deparaffinization and Rehydration :

-

Immerse slides in xylene (2 changes, 10 minutes each).

-

Rehydrate the tissue sections by sequential immersion in graded ethanol solutions: 100% (2x, 10 min), 95% (5 min), 70% (5 min), and 50% (5 min).

-

Rinse slides in running cold tap water.

-

-

Antigen Retrieval :

-

Perform Heat-Induced Epitope Retrieval (HIER) to unmask the antigen.

-

Immerse slides in an antigen retrieval buffer (e.g., Tris-EDTA, pH 9.0) and heat in a microwave, pressure cooker, or water bath. A typical microwave protocol is 8 minutes at medium-high power, followed by 4 minutes at high power.

-

Allow slides to cool to room temperature.

-

-

Staining :

-

Wash sections in PBS three times for 5 minutes each.

-

Block non-specific binding by incubating the tissue for 1 hour in a blocking solution (e.g., PBS with 10% Bovine Serum Albumin).

-

Incubate the sections with a validated primary antibody against GIPR, diluted to its optimal concentration, overnight at 4°C in a humidified chamber.

-

Wash slides three times with PBS or TBS-T.

-

Incubate with a biotinylated or fluorophore-conjugated secondary antibody for 30-60 minutes at room temperature.

-

-

Detection and Visualization :

-

For chromogenic detection, incubate with an enzyme conjugate (e.g., HRP-streptavidin) followed by a substrate-chromogen solution (e.g., DAB) until the desired stain intensity develops.

-

Counterstain with hematoxylin to visualize cell nuclei.

-

Dehydrate the slides through graded ethanol and xylene, and mount with a coverslip using a permanent mounting medium.

-

Examine under a microscope for GIPR localization and expression.

-

GIP Receptor Signaling Pathways

GIPR activation initiates a cascade of intracellular events primarily through the Gαs protein pathway. This canonical pathway is central to GIP's physiological effects, particularly in pancreatic β-cells.

Upon binding of GIP, the receptor undergoes a conformational change, leading to the coupling and activation of a stimulatory G-protein (Gαs). The activated Gαs subunit dissociates and stimulates adenylyl cyclase, which catalyzes the conversion of ATP to cyclic adenosine monophosphate (cAMP). The subsequent rise in intracellular cAMP levels activates Protein Kinase A (PKA). In pancreatic β-cells, PKA activation leads to a series of downstream events, including the closure of ATP-sensitive potassium channels, membrane depolarization, and an influx of Ca²⁺, which ultimately triggers the fusion of insulin-containing granules with the plasma membrane and subsequent insulin exocytosis. The pathway can also be modulated by β-arrestin, which can promote receptor internalization and desensitization.

Mandatory Visualization: Experimental Workflow

The investigation of tissue-specific gene expression follows a structured workflow, beginning with sample acquisition and culminating in data interpretation. This process ensures the generation of reliable and reproducible results.

Conclusion

The GIP receptor exhibits a broad and functionally significant pattern of tissue expression that extends far beyond its established role in pancreatic islet hormone secretion. Its presence in adipose tissue, bone, and the central nervous system implicates GIPR signaling in the regulation of lipid metabolism, bone remodeling, and central control of energy balance. Notably, recent single-cell analyses have refined our understanding of its localization within complex tissues, revealing, for instance, that pericytes and mesothelial cells, rather than mature adipocytes, are the predominant GIPR-expressing cells in white adipose tissue. A thorough understanding of this tissue-specific expression, achieved through rigorous experimental methods, is essential for leveraging the GIPR as a therapeutic target for metabolic and other associated disorders.

References

- 1. endocrine-abstracts.org [endocrine-abstracts.org]

- 2. Loss of Function Glucose-Dependent Insulinotropic Polypeptide Receptor Variants Are Associated With Alterations in BMI, Bone Strength and Cardiovascular Outcomes - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Frontiers | Distinct Identity of GLP-1R, GLP-2R, and GIPR Expressing Cells and Signaling Circuits Within the Gastrointestinal Tract [frontiersin.org]

- 4. cdn.caymanchem.com [cdn.caymanchem.com]

- 5. researchgate.net [researchgate.net]

An In-depth Technical Guide to the GIP Signaling Pathway: Core Components and Experimental Analysis

Audience: Researchers, scientists, and drug development professionals.

Introduction

Glucose-dependent insulinotropic polypeptide (GIP) is an incretin hormone released from enteroendocrine K-cells in the upper small intestine in response to nutrient ingestion, particularly fats and carbohydrates.[1][2] It plays a crucial role in glucose homeostasis primarily by potentiating glucose-dependent insulin secretion from pancreatic β-cells.[3][4][5] Beyond its insulinotropic effects, GIP signaling is involved in various physiological processes, including adipocyte metabolism, bone formation, and neuroprotection. Dysregulation of the GIP signaling pathway has been implicated in the pathophysiology of type 2 diabetes and obesity, making its components attractive targets for therapeutic development. This technical guide provides an in-depth exploration of the core components of the GIP signaling pathway—cyclic adenosine monophosphate (cAMP), protein kinase A (PKA), and phosphoinositide 3-kinase (PI3K)—and presents detailed experimental protocols for their investigation.

The GIP Receptor and Initiation of Signaling

The actions of GIP are mediated by the GIP receptor (GIPR), a class B G protein-coupled receptor (GPCR). The human GIPR gene is approximately 13.8 kb long and contains 14 exons, encoding a 466-amino acid protein. Upon binding of GIP to its receptor on the surface of pancreatic β-cells, a conformational change occurs, leading to the activation of the associated heterotrimeric Gs protein. This event triggers the dissociation of the Gαs subunit, which in turn activates adenylyl cyclase (AC).

Core Signaling Pathways

The cAMP/PKA Pathway

The canonical GIP signaling pathway proceeds through the activation of adenylyl cyclase, which catalyzes the conversion of ATP to the second messenger cAMP. The subsequent increase in intracellular cAMP levels leads to the activation of two main downstream effectors: protein kinase A (PKA) and exchange protein directly activated by cAMP (Epac).

Protein Kinase A (PKA): PKA is a serine/threonine kinase that exists as an inactive heterotetramer consisting of two regulatory and two catalytic subunits. The binding of cAMP to the regulatory subunits induces a conformational change that releases the active catalytic subunits. Activated PKA then phosphorylates a multitude of intracellular substrates, leading to various cellular responses that contribute to the potentiation of insulin secretion.

dot

Caption: GIP-cAMP-PKA Signaling Pathway.

The PI3K/Akt Pathway

In addition to the primary cAMP/PKA axis, GIP signaling also involves the activation of the phosphoinositide 3-kinase (PI3K)/Akt (also known as Protein Kinase B or PKB) pathway. While the precise mechanism of GIP-mediated PI3K activation is still under investigation, it is known to contribute to the pro-survival and anti-apoptotic effects of GIP in pancreatic β-cells. Activated PI3K phosphorylates phosphatidylinositol 4,5-bisphosphate (PIP2) to generate phosphatidylinositol 3,4,5-trisphosphate (PIP3). PIP3 then serves as a docking site for proteins with pleckstrin homology (PH) domains, including Akt and its upstream activator PDK1. This colocalization at the plasma membrane leads to the phosphorylation and full activation of Akt. Activated Akt then phosphorylates a range of downstream targets to regulate cellular processes such as glucose metabolism, cell growth, and survival.

dot

Caption: GIP-PI3K-Akt Signaling Pathway.

Quantitative Data on GIP Signaling

The following tables summarize key quantitative parameters related to the GIP signaling pathway, providing a comparative overview for researchers.

Table 1: GIP Receptor Binding and cAMP Production

| Cell Type | Ligand | Parameter | Value | Reference |

| COS-7 (human GIPR) | GIP (1-42) | IC50 (binding) | 5.2 nM | |

| COS-7 (human GIPR) | GIP (3-42) | IC50 (binding) | 22 nM | |

| COS-7 (human GIPR) | GIP (1-42) | EC50 (cAMP) | 13.5 pM | |

| Chinese Hamster Fibroblasts (wild-type GIPR) | GIP | EC50 (cAMP) | 3.63 nM | |

| βTC3 cells | GIP | - | Increase in cAMP from 0.35 to 1.84 pmol/10^5 cells | |

| GLUTag cells | GIP | EC50 (GLP-1 release) | ~7 nM |

Table 2: GIP Analogue Effects on cAMP Accumulation

| Cell Type | Ligand | Parameter | Value (vs. native GIP) | Reference |

| COS-7 (human GIPR) | GIP (3-42) | IC50 (cAMP inhibition, 10 pM GIP) | 92 nM | |

| COS-7 (human GIPR) | GIP (3-42) | IC50 (cAMP inhibition, 1 nM GIP) | 731 nM | |

| Perfused Rat Pancreas | GIP (3-42) | IC50 (insulin response inhibition) | 138 nM |

Experimental Protocols

Detailed methodologies are crucial for the accurate investigation of the GIP signaling pathway. The following section provides protocols for key experiments.

Experimental Workflow: Investigating GIPR Signaling

dot

Caption: General experimental workflow for studying GIPR signaling.

Measurement of GIP-Stimulated cAMP Production

This protocol is adapted from commercially available ELISA and HTRF assay kits and published methodologies.

a. Cell Culture and Plating:

-

Culture GIPR-expressing cells (e.g., HEK293-GIPR, CHO-K1-GIPR, or INS-1 cells) in the recommended medium.

-

Seed cells into a 96-well or 384-well plate at a density that will result in 80-90% confluency on the day of the assay.

-

Incubate overnight at 37°C in a 5% CO2 incubator.

b. GIP Stimulation:

-

On the day of the assay, prepare serial dilutions of GIP or the test compounds in assay buffer, often containing a phosphodiesterase (PDE) inhibitor like IBMX (isobutylmethylxanthine) to prevent cAMP degradation.

-

Carefully remove the culture medium from the cells.

-

Add the GIP dilutions to the respective wells. Include a vehicle control.

-

Incubate the plate at room temperature or 37°C for a specified time (e.g., 10-30 minutes).

c. Cell Lysis and cAMP Detection (HTRF Assay Example):

-

Prepare the HTRF detection reagents (cAMP-d2 and anti-cAMP cryptate conjugates) in the provided lysis buffer according to the manufacturer's instructions.

-

Add the cAMP-d2 solution to each well.

-

Add the anti-cAMP cryptate solution to each well.

-

Seal the plate and incubate at room temperature for 60 minutes, protected from light.

d. Data Acquisition and Analysis:

-

Read the plate on an HTRF-compatible plate reader (excitation at ~320-340 nm, emission at 620 nm and 665 nm).

-

Calculate the ratio of the emission at 665 nm to 620 nm.

-

Generate a standard curve with known concentrations of cAMP to convert the HTRF ratio to cAMP concentration.

-

Plot the cAMP concentration against the logarithm of the agonist concentration and fit the data to a four-parameter logistic equation to determine the EC50.

PKA Activity Assay

This protocol is based on commercially available colorimetric PKA activity kits.

a. Sample Preparation:

-

Culture and stimulate cells with GIP as described above.

-

Lyse the cells using the provided lysis buffer, often containing protease and phosphatase inhibitors.

-

Centrifuge the lysate to pellet cellular debris and collect the supernatant.

-

Determine the protein concentration of the lysate.

b. Kinase Reaction:

-

Add diluted standards and samples to the wells of a microtiter plate pre-coated with a specific PKA substrate.

-

Initiate the kinase reaction by adding ATP to each well.

-

Seal the plate and incubate at 30°C for 90 minutes with shaking.

c. Detection:

-

Wash the wells to remove non-phosphorylated components.

-

Add a phospho-specific primary antibody that recognizes the phosphorylated PKA substrate. Incubate for 60 minutes at room temperature.

-

Wash the wells and add an HRP-conjugated secondary antibody. Incubate for 30-60 minutes at room temperature.

-

Wash the wells and add a TMB (3,3',5,5'-tetramethylbenzidine) substrate. A blue color will develop in proportion to the amount of PKA activity.

-

Stop the reaction by adding a stop solution (e.g., 1 M HCl), which will turn the color to yellow.

d. Data Analysis:

-

Read the absorbance at 450 nm using a microplate reader.

-

Generate a standard curve using the provided PKA standards.

-

Determine the PKA activity in the samples by interpolating from the standard curve.

PI3K Pathway Activation: Western Blot for Phosphorylated Akt (Ser473)

This protocol outlines the detection of Akt phosphorylation at Serine 473, a key indicator of PI3K pathway activation.

a. Cell Lysis and Protein Quantification:

-

Following GIP stimulation, wash the cells with ice-cold PBS.

-

Lyse the cells in RIPA buffer or a similar lysis buffer supplemented with protease and phosphatase inhibitors.

-

Scrape the cells and collect the lysate.

-

Clarify the lysate by centrifugation and collect the supernatant.

-

Determine the protein concentration of the lysate using a BCA or Bradford assay.

b. SDS-PAGE and Western Blotting:

-

Denature the protein samples by boiling in Laemmli buffer.

-

Load equal amounts of protein per lane onto an SDS-polyacrylamide gel.

-

Separate the proteins by electrophoresis.

-

Transfer the separated proteins to a PVDF or nitrocellulose membrane.

-

Block the membrane with 5% non-fat dry milk or BSA in TBST (Tris-buffered saline with Tween-20) for 1 hour at room temperature.

-

Incubate the membrane with a primary antibody specific for phospho-Akt (Ser473) overnight at 4°C with gentle agitation.

-

Wash the membrane with TBST.

-

Incubate the membrane with an HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again with TBST.

-

To ensure equal protein loading, the membrane can be stripped and re-probed with an antibody against total Akt.

c. Detection and Analysis:

-

Apply an enhanced chemiluminescence (ECL) substrate to the membrane.

-

Visualize the protein bands using a chemiluminescence detection system.

-

Quantify the band intensities using densitometry software.

-

Normalize the phospho-Akt signal to the total Akt signal to determine the relative level of Akt phosphorylation.

Conclusion

The GIP signaling pathway, through its core components cAMP, PKA, and PI3K, plays a pivotal role in regulating insulin secretion and other metabolic processes. A thorough understanding of this pathway is essential for the development of novel therapeutics for metabolic disorders. The experimental protocols and quantitative data presented in this guide provide a robust framework for researchers to investigate the intricacies of GIP signaling, enabling the characterization of new therapeutic agents and the elucidation of the molecular mechanisms underlying GIP's diverse physiological functions.

References

- 1. GLP-1 and GIP receptor signaling in beta cells - A review of receptor interactions and co-stimulation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Glucose‐dependent insulinotropic polypeptide secretion after oral macronutrient ingestion: The human literature revisited and a systematic study in model experiments in mice - PMC [pmc.ncbi.nlm.nih.gov]

- 3. academic.oup.com [academic.oup.com]

- 4. Glucose‐dependent insulinotropic polypeptide signaling in pancreatic β‐cells and adipocytes - PMC [pmc.ncbi.nlm.nih.gov]

- 5. PI3 kinase directly phosphorylates Akt1/2 at Ser473/474 in the insulin signal transduction pathway - PMC [pmc.ncbi.nlm.nih.gov]

Downstream Targets of GIP Receptor Activation: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the downstream signaling pathways and molecular targets activated by the Glucose-dependent Insulinotropic Polypeptide (GIP) receptor (GIPR). As a key incretin hormone receptor, GIPR plays a crucial role in glucose homeostasis and metabolism, making it a significant target for therapeutic development in type 2 diabetes and obesity. This document details the canonical and non-canonical signaling cascades, tissue-specific effects, and provides experimental protocols and quantitative data to support further research and drug discovery efforts.

Core Signaling Pathways Activated by GIP Receptor

Activation of the GIPR, a class B G protein-coupled receptor (GPCR), initiates a cascade of intracellular signaling events. The primary and most well-characterized pathways involve the activation of adenylyl cyclase and phosphoinositide 3-kinase.

The cAMP/PKA Pathway

The canonical GIPR signaling pathway is mediated through the Gαs subunit, which, upon receptor activation, stimulates adenylyl cyclase (AC). This leads to an increase in intracellular cyclic adenosine monophosphate (cAMP) levels.[1] cAMP, in turn, activates Protein Kinase A (PKA), a key serine/threonine kinase that phosphorylates numerous downstream targets.[2][3]

Key downstream effectors of the PKA pathway include:

-

cAMP response element-binding protein (CREB): PKA-mediated phosphorylation of CREB at Ser133 enhances its transcriptional activity, leading to the expression of genes involved in insulin secretion and β-cell survival.[4][5]

-

Exchange protein directly activated by cAMP (Epac): GIPR activation can also signal through Epac, a guanine nucleotide exchange factor for the small G protein Rap1. This pathway is implicated in insulin exocytosis and other cellular processes.

-

TORC2 (Transducer of Regulated CREB activity 2): GIP can induce the nuclear translocation of TORC2, which co-activates CREB to promote the transcription of target genes.

Figure 1: GIPR-mediated cAMP/PKA signaling pathway.

The PI3K/Akt Pathway

In addition to the cAMP/PKA pathway, GIPR activation also engages the Phosphoinositide 3-kinase (PI3K)/Akt signaling cascade. This pathway is crucial for cell survival, growth, and metabolism.

Key components and downstream effects include:

-

PI3K activation: GIPR activation leads to the recruitment and activation of PI3K, which phosphorylates phosphatidylinositol (4,5)-bisphosphate (PIP2) to generate phosphatidylinositol (3,4,5)-trisphosphate (PIP3).

-

Akt phosphorylation: PIP3 acts as a docking site for Akt (also known as Protein Kinase B), which is then phosphorylated and activated by PDK1 and mTORC2. Activated Akt phosphorylates a wide range of substrates.

-

Metabolic regulation: The PI3K/Akt pathway is a central regulator of glucose metabolism, promoting glucose uptake and glycogen synthesis.

Figure 2: GIPR-mediated PI3K/Akt signaling pathway.

The MAPK/ERK Pathway

GIPR activation can also lead to the stimulation of the Mitogen-Activated Protein Kinase (MAPK)/Extracellular signal-Regulated Kinase (ERK) pathway. This pathway is involved in cell proliferation, differentiation, and survival. The activation of ERK1/2 by GIPR is often mediated through both cAMP/PKA-dependent and independent mechanisms.

Non-Canonical Signaling

Beyond the classical G protein-dependent pathways, GIPR can also signal through non-canonical mechanisms, primarily involving β-arrestins. Upon agonist binding, GIPR is phosphorylated by G protein-coupled receptor kinases (GRKs), which promotes the recruitment of β-arrestin 2. While β-arrestin is known to mediate receptor desensitization and internalization, it can also act as a scaffold for other signaling proteins, initiating a second wave of signaling. In the context of GIPR, the role of β-arrestin 2 appears to be distinct from that of GLP-1R and is implicated in GIP-induced F-actin depolymerization.

Tissue-Specific Downstream Targets

The physiological effects of GIPR activation are highly dependent on the tissue and cellular context.

Pancreatic β-Cells

In pancreatic β-cells, GIPR signaling is central to the incretin effect, potentiating glucose-stimulated insulin secretion. Key downstream events include:

-

Increased insulin gene transcription and biosynthesis.

-

Enhanced β-cell proliferation and survival.

Adipose Tissue

In adipose tissue, GIPR activation has complex and sometimes contradictory roles in lipid metabolism. It has been shown to:

-

Increase lipoprotein lipase (LPL) expression and activity, promoting the uptake of fatty acids from circulating triglycerides.

-

Stimulate glucose uptake via the translocation of GLUT4 to the plasma membrane.

-

Influence the expression of adipokines, such as interleukin-6 (IL-6).

Bone

GIPR is expressed in both osteoblasts and osteoclasts, and its activation plays a role in bone metabolism. Studies have shown that GIP can:

-

Inhibit bone resorption by osteoclasts.

-

Promote bone formation by osteoblasts.

Quantitative Data on GIPR Downstream Targets

The following tables summarize quantitative data from various studies on the activation of downstream targets following GIPR stimulation.

Table 1: GIP-Induced cAMP Production

| Cell Type | GIP Concentration | Fold Increase in cAMP | Reference |

| Chinese Hamster Fibroblasts (expressing human GIPR) | 10 nM | ~8-fold | |

| L293 cells (expressing GIPR) | 100 nM | Dose-dependent increase |

Table 2: GIP-Induced Phosphorylation of Downstream Kinases

| Protein | Phosphorylation Site | Cell Type | Fold Increase in Phosphorylation | Reference |

| Akt | Ser473 | CHO-EGFR cells (insulin-stimulated) | Sustained phosphorylation | |

| Akt | Thr308 | CHO-EGFR cells (insulin-stimulated) | Transient phosphorylation | |

| CREB | Ser133 | INS-1 cells | Time and dose-dependent increase | |

| GRK2 | - | L293-GIPR cells | 2.10 ± 0.35-fold |

Table 3: GIP-Induced Gene Expression Changes

| Gene | Tissue/Cell Type | Fold Change | Reference |

| Interleukin-6 (IL-6) mRNA | Differentiated 3T3-L1 adipocytes (in the presence of TNF-α) | Significant enhancement | |

| Lipoprotein Lipase (LPL) mRNA | Adipose Tissue | Increased |

Detailed Experimental Protocols

This section provides detailed methodologies for key experiments used to study GIPR downstream signaling.

Western Blotting for Phosphorylated Proteins

This protocol is a general guideline for detecting the phosphorylation of proteins such as Akt and CREB following GIPR activation.

Materials:

-

Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors.

-

Protein assay kit (e.g., BCA).

-

SDS-PAGE gels and running buffer.

-

Transfer buffer and nitrocellulose or PVDF membranes.

-

Blocking buffer (e.g., 5% BSA or non-fat milk in TBST).

-

Primary antibodies (e.g., anti-phospho-Akt (Ser473), anti-total Akt, anti-phospho-CREB (Ser133), anti-total CREB).

-

HRP-conjugated secondary antibodies.

-

Chemiluminescent substrate.

Procedure:

-

Cell Culture and Treatment: Plate cells and grow to desired confluency. Serum-starve cells overnight before treating with GIP at various concentrations and time points.

-

Cell Lysis: Wash cells with ice-cold PBS and lyse with lysis buffer. Scrape cells and collect the lysate.

-

Protein Quantification: Determine the protein concentration of each lysate using a protein assay.

-

SDS-PAGE: Normalize protein amounts, mix with Laemmli buffer, and boil. Load samples onto an SDS-PAGE gel and run until adequate separation is achieved.

-

Protein Transfer: Transfer proteins from the gel to a membrane using a wet or semi-dry transfer system.

-

Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.

-

Primary Antibody Incubation: Incubate the membrane with the primary antibody (diluted in blocking buffer as per manufacturer's recommendation, typically 1:1000) overnight at 4°C with gentle shaking.

-

Washing: Wash the membrane three times for 5-10 minutes each with TBST.

-

Secondary Antibody Incubation: Incubate the membrane with the appropriate HRP-conjugated secondary antibody (typically diluted 1:2000-1:5000 in blocking buffer) for 1 hour at room temperature.

-

Washing: Repeat the washing step.

-

Detection: Add chemiluminescent substrate to the membrane and visualize the bands using an imaging system.

-

Quantification: Densitometry can be used to quantify band intensity, and the ratio of phosphorylated to total protein can be calculated.

Figure 3: Experimental workflow for Western Blotting.

PKA Kinase Activity Assay

This protocol describes a colorimetric or radioactive assay to measure PKA activity in cell lysates after GIP stimulation.

Materials:

-

PKA substrate peptide (e.g., Kemptide).

-

Kinase assay buffer.

-

ATP (and [γ-32P]ATP for radioactive assay).

-

Cell lysates prepared as for Western blotting.

-

Phospho-specific antibody for the PKA substrate (for colorimetric assay).

-

HRP-conjugated secondary antibody and TMB substrate (for colorimetric assay).

-

Phosphocellulose paper and scintillation counter (for radioactive assay).

-

Stop solution (e.g., trichloroacetic acid or EDTA).

Procedure (Colorimetric):

-

Plate Coating: Coat a microplate with the PKA substrate peptide.

-

Sample Preparation: Prepare cell lysates from GIP-treated and control cells.

-

Kinase Reaction: Add cell lysates and ATP to the wells to initiate the phosphorylation reaction. Incubate at 30°C for a defined period (e.g., 30-90 minutes).

-

Washing: Wash the wells to remove ATP and non-adherent proteins.

-

Primary Antibody Incubation: Add a phospho-specific antibody that recognizes the phosphorylated substrate and incubate for 1 hour at room temperature.

-

Washing: Repeat the washing step.

-

Secondary Antibody Incubation: Add an HRP-conjugated secondary antibody and incubate for 30-60 minutes at room temperature.

-

Washing: Repeat the washing step.

-

Detection: Add TMB substrate and incubate until a blue color develops. Stop the reaction with a stop solution, and read the absorbance at 450 nm.

Figure 4: Workflow for a colorimetric PKA kinase activity assay.

cAMP Production Assay

This protocol utilizes a FRET-based biosensor to measure real-time changes in intracellular cAMP levels upon GIPR activation.

Materials:

-

HEK293 cells stably expressing a FRET-based cAMP biosensor (e.g., Epac-based sensor).

-

Cell culture medium and plates.

-

GIP and other agonists/antagonists.

-

Fluorescence plate reader or microscope equipped for FRET imaging.

Procedure:

-

Cell Seeding: Seed the biosensor-expressing cells into a multi-well plate suitable for fluorescence measurements.

-

Agonist Addition: Directly before measurement, add GIP at various concentrations to the wells.

-

FRET Measurement: Measure the fluorescence emission of the donor (e.g., CFP) and acceptor (e.g., YFP) fluorophores over time.

-

Data Analysis: Calculate the FRET ratio (e.g., YFP/CFP emission). A change in this ratio indicates a conformational change in the biosensor due to cAMP binding, allowing for the quantification of intracellular cAMP dynamics.

Conclusion

The activation of the GIP receptor triggers a complex and multifaceted signaling network that is critical for metabolic regulation. The canonical cAMP/PKA and PI3K/Akt pathways are central to its function, particularly in pancreatic β-cells, while non-canonical pathways and tissue-specific responses in adipose tissue and bone highlight the diverse physiological roles of GIP. A thorough understanding of these downstream targets and the development of robust experimental protocols are essential for the continued exploration of GIPR as a therapeutic target for metabolic diseases. The data and methodologies presented in this guide provide a solid foundation for researchers and drug development professionals to advance our knowledge of GIPR signaling and its therapeutic potential.

References

The Dichotomous Role of GIP in Glucagon Secretion: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Glucose-dependent insulinotropic polypeptide (GIP) is an incretin hormone with a complex and seemingly paradoxical role in regulating pancreatic α-cell function and glucagon secretion. While its insulinotropic effects on β-cells are well-established, GIP's influence on glucagon release is multifaceted, exhibiting both stimulatory and permissive actions that are critically dependent on the prevailing glycemic state and cellular context. In healthy individuals, GIP stimulates glucagon secretion during hypoglycemia and euglycemia, a counter-regulatory response to prevent low blood glucose. Conversely, during hyperglycemia, this glucagonotropic effect is blunted, prioritizing the stimulation of insulin release to maintain glucose homeostasis. However, in the pathophysiology of type 2 diabetes (T2D), this glucose-dependent regulation is impaired, and GIP can paradoxically stimulate glucagon secretion even in the presence of high glucose, exacerbating hyperglycemia. This guide provides an in-depth technical overview of the current understanding of GIP's role in glucagon secretion, detailing the underlying molecular pathways, summarizing key quantitative data, and providing detailed experimental protocols for its investigation.

The Dual Nature of GIP Action on α-Cells

GIP's effect on glucagon secretion is not a simple on-off mechanism but rather a nuanced interplay of direct and indirect actions, heavily influenced by blood glucose levels.

-

Glucagonotropic Effect in Hypoglycemia and Euglycemia: In healthy individuals, GIP acts as a physiological safeguard against hypoglycemia. During low or normal blood glucose levels, GIP directly stimulates α-cells to secrete glucagon.[1][2][3] This action is crucial for maintaining glucose homeostasis by promoting hepatic glucose production. Studies in healthy humans have shown that GIP infusion during hypoglycemic (2.5 mM glucose) and euglycemic (5.0 mM glucose) clamps significantly increases circulating glucagon levels.[1]

-

Suppressed Glucagonotropic Effect in Hyperglycemia: As blood glucose rises, the glucagonotropic effect of GIP is significantly attenuated in healthy individuals.[1] During a hyperglycemic clamp (12.5 mM glucose), GIP infusion fails to stimulate glucagon secretion. This glucose-dependent switch is thought to be mediated by paracrine inhibition from neighboring β-cells, which are stimulated by both glucose and GIP to release insulin. Insulin, in turn, has an inhibitory effect on α-cell glucagon secretion.

-

Pathophysiological Role in Type 2 Diabetes: A hallmark of T2D is the dysregulation of glucagon secretion. In individuals with T2D, the inhibitory control over GIP's glucagonotropic action during hyperglycemia is lost. Consequently, GIP can paradoxically stimulate glucagon release even when blood glucose is elevated, contributing to the characteristic hyperglucagonemia and hyperglycemia of the disease. This is thought to be due to a combination of impaired insulin secretion from β-cells (reducing the inhibitory paracrine signal) and potential intrinsic changes within the α-cells themselves.

Quantitative Data on GIP-Stimulated Glucagon Secretion

The following tables summarize key quantitative findings from studies investigating the effects of GIP on glucagon secretion under various conditions.

Table 1: Effect of GIP on Glucagon Secretion in Healthy Humans at Different Glycemic Levels

| Glycemic Condition | Glucose Concentration | GIP Infusion Rate | Change in Glucagon Concentration | Reference |

| Hypoglycemia | 2.5 mM | 4 pmol/kg/min | ~3 pM increase vs. saline | |

| Euglycemia | 5.0 mM | 4 pmol/kg/min | ~3 pM increase vs. saline | |

| Hyperglycemia | 12.5 mM | 4 pmol/kg/min | No stimulation |

Table 2: Effect of GIP on Glucagon Secretion in a Dose-Dependent Manner in Healthy Fasted Humans

| GIP Dose | Resulting Glucagon Level | Reference |

| 60 pmol/kg | Up to three-fold increase |

Table 3: GIP's Effect on Glucagon Secretion in Individuals with Type 2 Diabetes

| Glycemic Condition | Glucose Concentration | GIP Infusion Rate | Change in Glucagon Concentration | Reference |

| Hyperglycemia | ~15 mM | 4 pmol/kg/min | ~2 pM increase |

Table 4: GIP and Alanine Co-stimulation on Glucagon Secretion from Mouse Islets

| Stimulus | Glucose Concentration | Fold Increase in Glucagon Secretion | Reference |

| GIP alone | 2.8 mM and 10 mM | ~2x | |

| Alanine alone | 2.8 mM and 10 mM | ~2x | |

| GIP + Alanine | 2.8 mM and 10 mM | ~10x (synergistic effect) |

Signaling Pathways of GIP in Pancreatic α-Cells

GIP exerts its effects on α-cells through the GIP receptor (GIPR), a G-protein coupled receptor. The primary signaling cascade involves the activation of adenylyl cyclase, leading to an increase in intracellular cyclic AMP (cAMP) and subsequent activation of Protein Kinase A (PKA).

Caption: GIP signaling pathway in pancreatic α-cells.

This signaling cascade leads to the potentiation of depolarization-evoked glucagon secretion. It is important to note that GIPR activation alone is often not sufficient to trigger glucagon release but rather enhances the secretory response to other stimuli, such as amino acids or a decrease in glucose concentration.

Experimental Protocols

Pancreatic Islet Perifusion for Glucagon Secretion Analysis

This protocol allows for the dynamic measurement of glucagon secretion from isolated pancreatic islets in response to various secretagogues.

Materials:

-

Isolated pancreatic islets (human or rodent)

-

Krebs-Ringer Bicarbonate (KRB) buffer supplemented with 0.1% BSA

-

Glucose solutions of varying concentrations (e.g., 1 mM, 5.5 mM, 16.7 mM)

-

GIP solution

-

Other secretagogues as required (e.g., L-arginine, amino acids)

-

Perifusion system with chambers, tubing, and a fraction collector

-

Water bath at 37°C

-

Acid-ethanol solution (70% ethanol, 0.18 M HCl)

-

Glucagon Radioimmunoassay (RIA) or ELISA kit

Procedure:

-

Islet Preparation: Handpick a sufficient number of islets (e.g., 100-200 islet equivalents per chamber) under a microscope.

-

System Setup: Assemble the perifusion system, ensuring the buffer reservoirs, tubing, and islet chambers are maintained at 37°C.

-

Islet Loading: Gently load the islets into the perifusion chambers.

-

Equilibration: Perifuse the islets with a basal low-glucose KRB buffer (e.g., 2.8 mM glucose) for a pre-incubation period of 30-60 minutes to allow for stabilization and establishment of a basal secretion rate.

-

Stimulation Protocol:

-

Begin collecting fractions at regular intervals (e.g., every 1-2 minutes).

-

Introduce the different stimuli in a sequential manner according to the experimental design. For example:

-

Basal period with low glucose.

-

Stimulation with GIP in the presence of low glucose.

-

Stimulation with GIP in the presence of high glucose.

-

Washout period with low glucose.

-

-

-

Sample Collection and Storage: Collect the fractions in tubes containing aprotinin to prevent glucagon degradation. Store the samples at -20°C or -80°C until analysis.

-

Hormone Content Extraction: At the end of the perifusion, retrieve the islets from the chambers and extract the total glucagon content using an acid-ethanol solution.

-

Glucagon Measurement: Quantify the glucagon concentration in the collected fractions and the islet extracts using a specific RIA or ELISA.

Caption: Experimental workflow for islet perifusion.

Glucagon Radioimmunoassay (RIA)

This protocol outlines the general steps for measuring glucagon concentration in plasma or perifusion samples.

Materials:

-

Glucagon RIA kit (containing ¹²⁵I-labeled glucagon, glucagon standards, primary antibody, and precipitating secondary antibody)

-

Samples (plasma or perifusate) and controls

-

Assay buffer

-

Gamma counter

Procedure:

-

Reagent Preparation: Reconstitute and prepare all reagents (standards, antibodies, tracer) as per the kit's instructions.

-

Assay Setup:

-

Label tubes for total counts, non-specific binding (NSB), zero standard (B₀), standards, controls, and samples.

-

Pipette the assay buffer into the appropriate tubes.

-

Pipette the standards, controls, and samples into their respective tubes.

-

-

First Incubation: Add the primary anti-glucagon antibody to all tubes except the total counts and NSB tubes. Vortex and incubate for 20-24 hours at 4°C.

-

Second Incubation: Add the ¹²⁵I-labeled glucagon to all tubes. Vortex and incubate for another 20-24 hours at 4°C.

-

Precipitation: Add the precipitating secondary antibody to all tubes except the total counts tubes. Vortex and incubate for 30-60 minutes at 4°C.

-

Centrifugation: Centrifuge the tubes (excluding total counts) at 1,500-2,000 x g for 15-20 minutes at 4°C to pellet the antibody-bound fraction.

-

Decanting: Carefully decant the supernatant.

-

Counting: Measure the radioactivity in the pellets using a gamma counter.

-

Calculation: Calculate the glucagon concentration in the samples by comparing their counts to the standard curve.

Hyperglycemic and Hypoglycemic Clamp Studies in Humans

These studies are the gold standard for investigating glucose metabolism and hormone secretion in vivo under controlled glycemic conditions.

General Protocol Outline:

-

Subject Preparation: Subjects fast overnight. Two intravenous catheters are inserted, one for blood sampling (from a heated hand to "arterialize" the venous blood) and one in the contralateral arm for infusions.

-

Insulin Infusion: A primed-continuous infusion of insulin is administered to suppress endogenous insulin and glucagon secretion and to control plasma glucose levels.

-

Glucose Clamp:

-

Hypoglycemic Clamp: Plasma glucose is allowed to fall to a predetermined hypoglycemic target (e.g., 2.5 mM) and maintained at that level by a variable-rate infusion of 20% dextrose. The rate of glucose infusion required to maintain the clamp is a measure of glucose utilization.

-